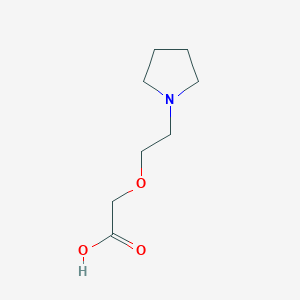
2-(2-(Pyrrolidin-1-yl)ethoxy)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-(Pyrrolidin-1-yl)ethoxy)acetic acid is a compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycleThe presence of the pyrrolidine ring contributes to its unique chemical properties and biological activities .
准备方法
The synthesis of 2-(2-(Pyrrolidin-1-yl)ethoxy)acetic acid typically involves the reaction of pyrrolidine with ethylene oxide, followed by subsequent reactions to introduce the acetic acid moiety. One common synthetic route includes:
Reaction of Pyrrolidine with Ethylene Oxide: This step forms 2-(2-(Pyrrolidin-1-yl)ethanol).
Oxidation: The hydroxyl group of 2-(2-(Pyrrolidin-1-yl)ethanol) is oxidized to form the corresponding aldehyde.
Introduction of Acetic Acid Moiety: The aldehyde is then converted to this compound through a series of reactions involving common reagents such as sodium cyanoborohydride and acetic anhydride.
化学反应分析
2-(2-(Pyrrolidin-1-yl)ethoxy)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrrolidine ring can be substituted with other functional groups.
Condensation: The compound can participate in condensation reactions to form larger molecules, such as esters or amides.
科学研究应用
2-(2-(Pyrrolidin-1-yl)ethoxy)acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders.
作用机制
The mechanism of action of 2-(2-(Pyrrolidin-1-yl)ethoxy)acetic acid involves its interaction with specific molecular targets and pathways. The pyrrolidine ring can interact with proteins and enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor function. The exact molecular targets and pathways involved depend on the specific application and context of use .
相似化合物的比较
2-(2-(Pyrrolidin-1-yl)ethoxy)acetic acid can be compared with other similar compounds, such as:
Pyrrolidin-2-one: This compound also features a pyrrolidine ring and is known for its biological activities, including antimicrobial and anticancer properties.
Pyrrolidine-2,5-dione: Another compound with a pyrrolidine ring, used in the synthesis of pharmaceuticals and agrochemicals.
The uniqueness of this compound lies in its specific structure, which allows for unique interactions with biological targets and its versatility in various chemical reactions.
属性
分子式 |
C8H15NO3 |
|---|---|
分子量 |
173.21 g/mol |
IUPAC 名称 |
2-(2-pyrrolidin-1-ylethoxy)acetic acid |
InChI |
InChI=1S/C8H15NO3/c10-8(11)7-12-6-5-9-3-1-2-4-9/h1-7H2,(H,10,11) |
InChI 键 |
LJRCICJPJZVYCQ-UHFFFAOYSA-N |
规范 SMILES |
C1CCN(C1)CCOCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















